PNP Inhibitory Potency: IC50 and Ki Values vs. Clinical-Stage PNP Inhibitor Forodesine (BCX-1777)
9-Methyl-6-(prop-2-en-1-yloxy)-9H-purine exhibits measurable but relatively weak inhibition of human purine nucleoside phosphorylase (PNP). Its IC50 of 1,330 nM and Ki of 290,000 nM (competitive inhibition) position it as a low-potency control compound or a starting scaffold for optimization, in stark contrast to clinical-stage PNP inhibitors such as Forodesine (BCX-1777) which exhibit Ki values in the sub-nanomolar to low nanomolar range (e.g., ~0.03–30 nM depending on the assay and species) [1]. This quantitative difference defines its utility in assay development rather than as a direct therapeutic lead.
| Evidence Dimension | PNP Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 1,330 nM; Ki = 290,000 nM (human erythrocyte PNP) |
| Comparator Or Baseline | Forodesine (BCX-1777): Ki = 0.03–30 nM (literature range for human PNP) |
| Quantified Difference | Target compound Ki is approximately 10,000- to 10,000,000-fold higher (weaker) than Forodesine |
| Conditions | Human erythrocyte PNP; conversion of [8-14C]-inosine to [8-14C]hypoxanthine (IC50); guanosine phosphorylysis (Ki) |
Why This Matters
This establishes the compound's role as a low-potency reference standard for PNP assays, enabling researchers to calibrate assay sensitivity and validate high-throughput screening (HTS) protocols for more potent inhibitors.
- [1] BindingDB. BDBM50404028 (CHEMBL2021376) – Purine nucleoside phosphorylase (Human) ligand data. IC50 = 1330 nM; Ki = 290,000 nM. Accessed 2026. View Source
